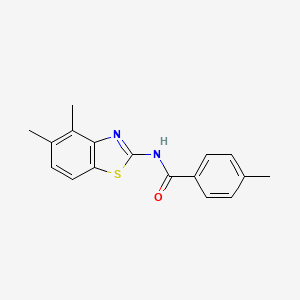
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzamide group attached to a benzothiazole ring, which is further substituted with methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction rates and product purity.
化学反应分析
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
科学研究应用
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Medicine: Benzothiazole derivatives have shown potential as anti-tubercular agents.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
作用机制
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
- N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
- 2-aminobenzothiazole derivatives
Uniqueness
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is unique due to its specific substitution pattern and the presence of both benzothiazole and benzamide functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
生物活性
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological targets, and relevant research findings.
The biological activity of this compound is attributed to its interaction with specific enzymes and proteins. It has been shown to inhibit various biological processes, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
- Tyrosinase Inhibition : It exhibits potent inhibition of tyrosinase activity, which is crucial for melanin production. This property suggests potential applications in treating hyperpigmentation disorders .
Antioxidant and Antimicrobial Properties
Research indicates that this compound possesses antioxidant properties that can protect cells from oxidative stress. Additionally, it has demonstrated antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In studies involving different cell lines (e.g., B16F10 murine melanoma cells), this compound showed selective cytotoxicity at certain concentrations while maintaining cell viability at lower doses .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Tyrosinase Inhibition :
- Antioxidant Activity :
- Cytotoxic Effects :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in comparison with similar compounds, a table summarizing key characteristics is provided below:
| Compound Name | Structure | Tyrosinase Inhibition | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | Structure | Strong | 20 µM |
| Kojic Acid | Structure | Moderate | 15 µM |
| Other Benzothiazole Derivatives | Structure | Variable | Variable |
属性
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-10-4-7-13(8-5-10)16(20)19-17-18-15-12(3)11(2)6-9-14(15)21-17/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCOQMMWAISQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














